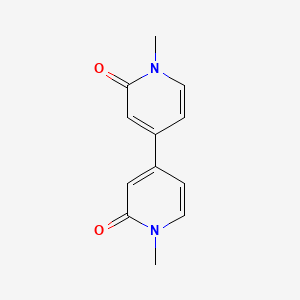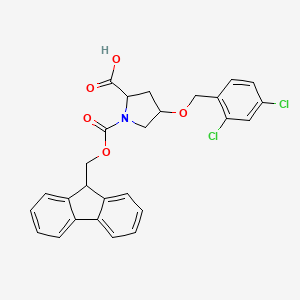
(4R)-1-Fmoc-4-(2,4-dichlorobenzyloxy)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-1-Fmoc-4-(2,4-dichlorobenzyloxy)-L-proline is a synthetic compound that belongs to the class of proline derivatives. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2,4-dichlorobenzyloxy substituent on the proline ring. This compound is often used in peptide synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Fmoc-4-(2,4-dichlorobenzyloxy)-L-proline typically involves multiple steps. One common method starts with the protection of the proline amino group using the Fmoc group. This is followed by the introduction of the 2,4-dichlorobenzyloxy substituent through a nucleophilic substitution reaction. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
(4R)-1-Fmoc-4-(2,4-dichlorobenzyloxy)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the removal of the Fmoc group or reduction of the dichlorobenzyloxy substituent.
Substitution: Nucleophilic substitution reactions can replace the dichlorobenzyloxy group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Bases like sodium hydride or potassium carbonate in solvents such as DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can lead to deprotected or reduced forms of the compound.
科学的研究の応用
(4R)-1-Fmoc-4-(2,4-dichlorobenzyloxy)-L-proline has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug discovery.
Industry: Utilized in the production of specialized peptides and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (4R)-1-Fmoc-4-(2,4-dichlorobenzyloxy)-L-proline involves its interaction with specific molecular targets. The Fmoc group provides protection during peptide synthesis, allowing for selective reactions at other functional groups. The 2,4-dichlorobenzyloxy substituent can influence the compound’s reactivity and binding properties, potentially affecting its interaction with enzymes or receptors.
類似化合物との比較
Similar Compounds
(4R)-1-Fmoc-4-(2,4-dichlorobenzyl)-L-proline: Similar structure but lacks the oxygen atom in the substituent.
(4R)-1-Fmoc-4-(2,4-dichlorophenyl)-L-proline: Similar structure but with a phenyl group instead of the benzyloxy group.
(4R)-1-Fmoc-4-(2,4-dichlorobenzyloxy)-D-proline: Enantiomer of the compound with different stereochemistry.
Uniqueness
(4R)-1-Fmoc-4-(2,4-dichlorobenzyloxy)-L-proline is unique due to its specific combination of the Fmoc protecting group and the 2,4-dichlorobenzyloxy substituent. This combination provides distinct reactivity and binding properties, making it valuable in peptide synthesis and other research applications.
特性
分子式 |
C27H23Cl2NO5 |
|---|---|
分子量 |
512.4 g/mol |
IUPAC名 |
4-[(2,4-dichlorophenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H23Cl2NO5/c28-17-10-9-16(24(29)11-17)14-34-18-12-25(26(31)32)30(13-18)27(33)35-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-11,18,23,25H,12-15H2,(H,31,32) |
InChIキー |
XCXWGRIEJRFUKU-UHFFFAOYSA-N |
正規SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=C(C=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


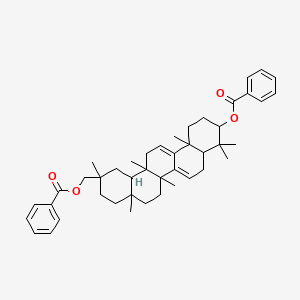
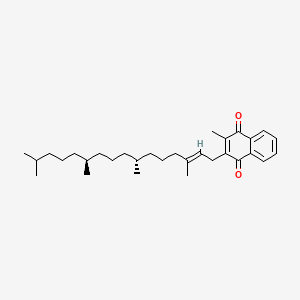

![(2Z)-2-[4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid](/img/structure/B12300818.png)
![[(E)-5-[hydroxy-[3-[5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]amino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[acetyl(hydroxy)amino]pentanoate](/img/structure/B12300823.png)
![3a,5a,7a,8,13a-Pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene-11b-carbaldehyde](/img/structure/B12300826.png)
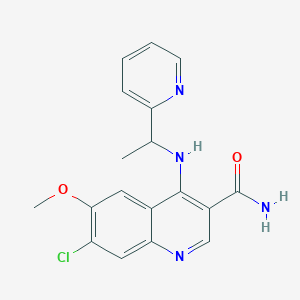
![3-amino-N-[6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12300835.png)
![9-Acetyl-9,9a-dihydro-6a-methyl-3-(3,5-dimethyl-1,3-heptadienyl)-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione](/img/structure/B12300848.png)
![3-[(4-Methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine](/img/structure/B12300853.png)
![methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12300861.png)
![3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12300865.png)
![Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1)](/img/structure/B12300880.png)
